molecular formula C20H19ClN5OPS B13894475 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine

Cat. No.: B13894475
M. Wt: 443.9 g/mol
InChI Key: DUTNDDOVMYTNSG-UHFFFAOYSA-N
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Description

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzothiazole and dimethylphosphorylphenyl groups. Common reagents used in these reactions include chlorinating agents, phosphorating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphosphoryl group.

    Reduction: Reduction reactions may target the pyrimidine or benzothiazole rings.

    Substitution: Various substitution reactions can occur, especially at the chloro and amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological targets may provide insights into its mechanism of action and therapeutic potential.

Medicine

The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its biological activity could be explored for treating various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives, such as:
    • 4-amino-5-chloro-2-methylpyrimidine
    • 2,4-diamino-5-chloropyrimidine
    • 2-methyl-4-(2-dimethylphosphorylphenyl)pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H19ClN5OPS

Molecular Weight

443.9 g/mol

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C20H19ClN5OPS/c1-12-23-16-9-8-13(10-18(16)29-12)24-20-22-11-14(21)19(26-20)25-15-6-4-5-7-17(15)28(2,3)27/h4-11H,1-3H3,(H2,22,24,25,26)

InChI Key

DUTNDDOVMYTNSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl

Origin of Product

United States

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